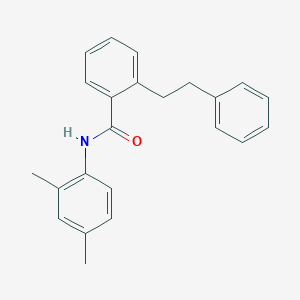![molecular formula C18H16N2O2S B6011022 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoxazole family, which is known for its diverse range of biological activities. PTZ-343 has been shown to exhibit potent activity against a variety of targets, including enzymes, receptors, and ion channels.
作用机制
The mechanism of action of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole is believed to involve covalent modification of the active site of cysteine proteases. The compound contains a reactive warhead that is capable of forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond leads to irreversible inhibition of the enzyme, effectively shutting down its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole are largely dependent on the specific target being inhibited. Inhibition of cysteine proteases has been shown to have a variety of effects on cellular processes, including regulation of apoptosis, autophagy, and inflammation. In addition, 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.
实验室实验的优点和局限性
One of the primary advantages of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool compound is its high potency and selectivity for cysteine proteases. This allows researchers to investigate the specific role of these enzymes in biological systems with a high degree of precision. However, the irreversible nature of the inhibition can also be a limitation, as it may result in off-target effects or interfere with the ability to study the enzyme over longer periods of time.
未来方向
There are a number of potential future directions for research involving 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole. One area of interest is in the development of new cysteine protease inhibitors with improved potency and selectivity. In addition, the anti-tumor activity of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole suggests that it may have potential as a cancer therapeutic, and further research in this area is warranted. Finally, the use of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool compound to investigate the role of cysteine proteases in various disease states, such as neurodegenerative disorders and autoimmune diseases, is an area of active research.
合成方法
The synthesis of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with pyrrolidine to form a Schiff base intermediate. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product. The synthesis of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been optimized to yield high purity and high yield, making it an attractive target for large-scale production.
科学研究应用
3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been used extensively in scientific research as a tool compound to investigate the role of various targets in biological systems. One of the primary applications of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole is in the study of enzymes, particularly cysteine proteases. 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to inhibit a number of cysteine proteases, including cathepsin B, L, and S, which are involved in a variety of physiological processes.
属性
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(20-10-4-8-15(20)17-9-5-11-23-17)16-12-14(19-22-16)13-6-2-1-3-7-13/h1-3,5-7,9,11-12,15H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQNUKJBMMEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)

![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6010958.png)
![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![1-[4-(3-methoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6010980.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)

![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)
![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)